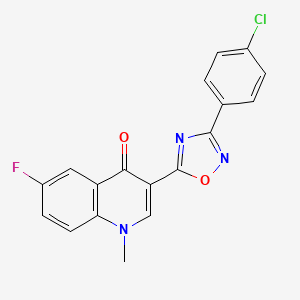![molecular formula C15H13N3O3S B2773277 Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421531-35-2](/img/structure/B2773277.png)
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles .
Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The structure of isoxazole involves a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The synthesis of thiazole derivatives involves vigorous reaction conditions and wastage of solvents and catalysts . To overcome these shortcomings, eco-friendly methods as microwave irradiation technique are commonly used for synthesis of thiazole derivatives .
Applications De Recherche Scientifique
BRD4 Inhibitors for Cancer Treatment
Isoxazol-5-yl derivatives have been used in the design of new compounds that act as BRD4 inhibitors, which are attractive targets for cancer treatment . BRD4 plays a key role in the regulation of gene transcription and is implicated in various human diseases, including acute myeloid leukemia (AML), prostate cancer, breast cancer, gastrointestinal stromal tumor (GIST), neuroblastoma, pancreatic cancer, and cholangiocarcinoma . These inhibitors can effectively bind to BRD4 and show remarkable anti-proliferative activity against certain cancer cells .
Antimicrobial Activity
Some Isoxazol-5-yl derivatives have shown significant antimicrobial activity . They have been evaluated for their in vitro antibacterial and antifungal activity, and some of them have been found to be highly active against all tested bacterial and fungal strains .
Molecular Docking Studies on COVID-19
These compounds have also been used in molecular docking studies on COVID-19 . According to the docking studies, all derivatives exhibit good theoretical affinity with Autodock 4.2 software score in the range of –9.37 and –11.63 kcal/mol against the main protease of COVID-19 .
Inhibition of Oncogenes
Isoxazol-5-yl derivatives can inhibit the expression levels of oncogenes including c-Myc and CDK6 . This inhibition can block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Treatment of Inflammations
BRD4, a target of Isoxazol-5-yl derivatives, has been implicated in various inflammations . Therefore, these compounds can potentially be used in the treatment of inflammations .
Drug Development
Isoxazol-5-yl derivatives can serve as lead compounds for further drug development . For example, compound 11r, a derivative of Isoxazol-5-yl, has shown potential as a lead compound for further drug development .
Mécanisme D'action
Target of Action
The primary target of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is BRD4 , a member of the Bromodomain and Extra-Terminal motif (BET) family . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone interacts with BRD4, effectively binding to it . This binding inhibits the expression levels of oncogenes including c-Myc and CDK6 . The compound’s interaction with BRD4 can also block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Biochemical Pathways
The compound’s interaction with BRD4 affects the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the expression of these key oncogenes can be inhibited through the displacement of BRD4 from chromatin .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound shows remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It concentration-dependently inhibits the expression levels of oncogenes including c-Myc and CDK6 . Furthermore, it blocks cell cycle progression at the G0/G1 phase and induces cell apoptosis .
Safety and Hazards
Orientations Futures
It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-3-2-4-12-13(9)17-15(22-12)20-10-7-18(8-10)14(19)11-5-6-16-21-11/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPWXZVSMGWLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

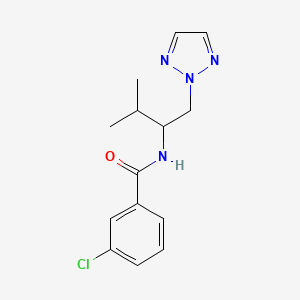
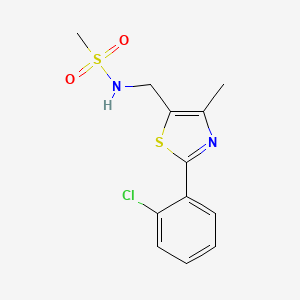
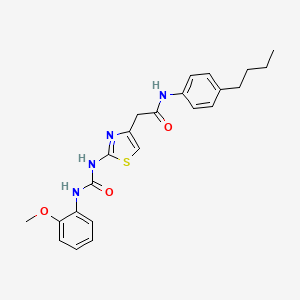
![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)
![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)
![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2773204.png)
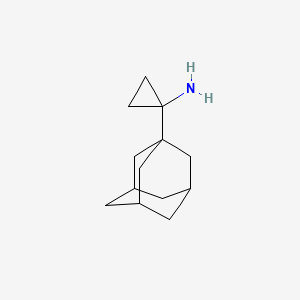

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
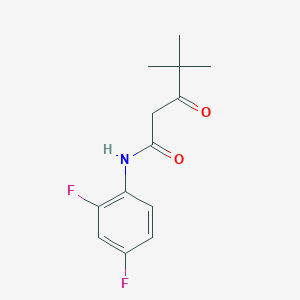
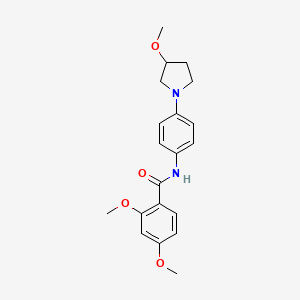
![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)
